molecular formula C10H10N2O2S B11452552 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 23767-33-1

2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B11452552
CAS No.: 23767-33-1
M. Wt: 222.27 g/mol
InChI Key: KSAQYQYMAIEAGV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methylsulfanyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group, potentially altering its properties.

    2-(4-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a chlorine atom, which can significantly impact its reactivity and applications.

Uniqueness: 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

23767-33-1

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2S/c1-13-8-5-3-7(4-6-8)9-11-12-10(14-9)15-2/h3-6H,1-2H3

InChI Key

KSAQYQYMAIEAGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SC

Origin of Product

United States

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